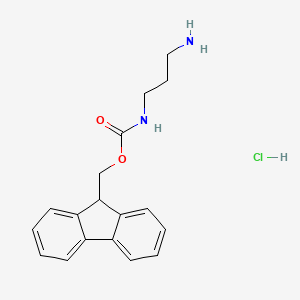
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Mécanisme D'action
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide acts as a selective inhibitor of RAC1 by binding to its switch II region, which is essential for its activation. By inhibiting RAC1 activity, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide can disrupt various cellular processes, including cytoskeletal dynamics, gene expression, and signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation. It can also induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the research and development of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide. One area of interest is its potential therapeutic applications in cancer, where it could be used as a targeted therapy to inhibit tumor growth and metastasis. Additionally, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide could be further optimized to improve its solubility and bioavailability, making it more effective in vivo. Finally, the development of novel RAC1 inhibitors based on the structure of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide could lead to the discovery of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide involves a multistep process that includes the reaction of 2-fluorobenzoyl chloride with N-phenethylsulfonamide, followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of RAC1, a protein that plays a critical role in cell migration, proliferation, and survival.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-30-22-11-7-6-10-21(22)26-23(27)19-16-18(12-13-20(19)24)31(28,29)25-15-14-17-8-4-3-5-9-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXASZCTROQKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)
![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)
![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)
![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)